molecular formula C4H7F3O4S B3045739 2-Methoxyethyl trifluoromethanesulfonate CAS No. 112981-50-7

2-Methoxyethyl trifluoromethanesulfonate

Cat. No.: B3045739
CAS No.: 112981-50-7
M. Wt: 208.16 g/mol
InChI Key: XCVDRKJGVQKLMR-UHFFFAOYSA-N
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Description

2-Methoxyethyl trifluoromethanesulfonate: is an organic compound with the molecular formula C_4H_7F_3O_4S . It is a triflate ester, which is a class of compounds known for their excellent leaving group properties in organic synthesis. This compound is often used as an alkylating agent in various chemical reactions due to its high reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methoxyethyl trifluoromethanesulfonate can be synthesized through the reaction of 2-methoxyethanol with trifluoromethanesulfonic anhydride . The reaction typically takes place in the presence of a base such as pyridine or triethylamine to neutralize the acidic by-products. The general reaction scheme is as follows:

2-Methoxyethanol+Trifluoromethanesulfonic anhydride2-Methoxyethyl trifluoromethanesulfonate+By-products\text{2-Methoxyethanol} + \text{Trifluoromethanesulfonic anhydride} \rightarrow \text{this compound} + \text{By-products} 2-Methoxyethanol+Trifluoromethanesulfonic anhydride→2-Methoxyethyl trifluoromethanesulfonate+By-products

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and the stoichiometry of the reactants.

Chemical Reactions Analysis

Types of Reactions

2-Methoxyethyl trifluoromethanesulfonate primarily undergoes nucleophilic substitution reactions due to the presence of the triflate group, which is an excellent leaving group. The compound can also participate in elimination reactions under certain conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include , , and . The reactions are typically carried out in polar aprotic solvents such as or .

    Elimination Reactions: These reactions often require strong bases such as or .

Major Products Formed

    Nucleophilic Substitution: The major products are the corresponding substituted ethers, amines, or thioethers.

    Elimination Reactions: The major products are alkenes formed by the removal of the 2-methoxyethyl group.

Scientific Research Applications

2-Methoxyethyl trifluoromethanesulfonate has a wide range of applications in scientific research:

    Chemistry: It is used as an alkylating agent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the modification of biomolecules, such as the alkylation of nucleic acids and proteins.

    Medicine: It is employed in the synthesis of drug candidates and active pharmaceutical ingredients.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of 2-Methoxyethyl trifluoromethanesulfonate involves the formation of a highly reactive intermediate upon the departure of the triflate group. This intermediate can then react with various nucleophiles, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.

Comparison with Similar Compounds

2-Methoxyethyl trifluoromethanesulfonate can be compared with other triflate esters, such as methyl trifluoromethanesulfonate and ethyl trifluoromethanesulfonate . These compounds share similar reactivity patterns due to the presence of the triflate group. this compound is unique in its ability to introduce the 2-methoxyethyl group, which can impart different physical and chemical properties to the final product.

List of Similar Compounds

  • Methyl trifluoromethanesulfonate
  • Ethyl trifluoromethanesulfonate
  • Propyl trifluoromethanesulfonate
  • Butyl trifluoromethanesulfonate

Properties

IUPAC Name

2-methoxyethyl trifluoromethanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7F3O4S/c1-10-2-3-11-12(8,9)4(5,6)7/h2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCVDRKJGVQKLMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOS(=O)(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7F3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50624159
Record name 2-Methoxyethyl trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50624159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112981-50-7
Record name 2-Methoxyethyl trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50624159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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